molecular formula C23H17BrClFN4O2S B12010878 N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618880-65-2

N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12010878
CAS No.: 618880-65-2
M. Wt: 547.8 g/mol
InChI Key: BVOKYFKXVHYSBU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of halogenated phenyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the halogenated phenyl groups. Common reagents used in these steps include halogenating agents, triazole precursors, and coupling reagents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the halogenated phenyl groups, potentially leading to the removal of halogen atoms.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, the compound is studied for its potential as a ligand in binding studies, helping to elucidate the interactions between proteins and small molecules.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and halogenated phenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-chloro-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-bromo-2-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The uniqueness of this compound lies in its specific combination of halogenated phenyl groups and the triazole ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

618880-65-2

Molecular Formula

C23H17BrClFN4O2S

Molecular Weight

547.8 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClFN4O2S/c1-32-18-9-2-14(3-10-18)22-28-29-23(30(22)17-7-5-16(25)6-8-17)33-13-21(31)27-20-11-4-15(24)12-19(20)26/h2-12H,13H2,1H3,(H,27,31)

InChI Key

BVOKYFKXVHYSBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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